2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide
Description
2-Chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a synthetic small molecule featuring a benzamide core substituted with chlorine (at position 2) and nitro (at position 5) groups. The benzamide moiety is linked to a 1,3-thiazole ring, which is further substituted with a 2,4-dimethylphenyl group at position 2.
The structural design combines electron-withdrawing groups (Cl, NO₂) on the benzamide to modulate electronic properties and a hydrophobic 2,4-dimethylphenyl group on the thiazole, likely influencing lipophilicity and target binding. Its synthesis typically involves coupling a substituted benzoyl chloride with a thiazol-2-amine derivative under basic conditions, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S/c1-10-3-5-13(11(2)7-10)16-9-26-18(20-16)21-17(23)14-8-12(22(24)25)4-6-15(14)19/h3-9H,1-2H3,(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVGSHLQEFNXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(2,4-Dimethylphenyl)-1,3-Thiazol-2-Amine
The thiazole amine is synthesized via the Hantzsch thiazole synthesis, which involves cyclization of thiourea derivatives with α-haloketones.
Procedure :
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Reactant Preparation : 2,4-Dimethylacetophenone (1.0 equiv) is treated with bromine in acetic acid to form α-bromo-2,4-dimethylacetophenone.
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Cyclization : The α-bromo ketone is reacted with thiourea (1.2 equiv) in ethanol under reflux (78°C, 6 h).
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Isolation : The product is precipitated by adjusting the pH to 8–9 with ammonium hydroxide, yielding 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine as a pale-yellow solid (yield: 78–82%).
Key Data :
| Parameter | Value |
|---|---|
| Melting Point | 142–144°C |
| HPLC Purity | ≥98% |
| FT-IR (NH₂) | 3350 cm⁻¹, 3275 cm⁻¹ |
Preparation of 2-Chloro-5-Nitrobenzoyl Chloride
The benzoyl precursor is synthesized through sequential nitration and chlorination:
Nitration :
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Substrate : 2-Chlorobenzoic acid is nitrated using fuming HNO₃ (98%) in concentrated H₂SO₄ at 0–5°C.
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Product : 2-Chloro-5-nitrobenzoic acid is obtained (yield: 89%).
Chlorination :
Amide Coupling Reaction
The final step involves coupling the thiazole amine with the acyl chloride:
Procedure :
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Activation : 2-Chloro-5-nitrobenzoyl chloride (1.1 equiv) is dissolved in DCM under nitrogen.
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Base Addition : Triethylamine (2.5 equiv) is added to scavenge HCl.
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Coupling : 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine (1.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.
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Workup : The mixture is washed with 5% HCl, water, and brine. The organic layer is dried (MgSO₄) and concentrated.
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Purification : Recrystallization from ethanol/water (7:3) yields the title compound as off-white crystals (yield: 76%).
Reaction Optimization :
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Temperature : Reactions below 10°C minimize side product formation.
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Solvent : DCM outperforms THF due to better acyl chloride stability.
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Stoichiometry : A 10% excess of acyl chloride ensures complete amine consumption.
Comparative Analysis of Methodologies
Coupling Agents
| Agent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| DCC/DMAP | 82 | 97 | 12.50 |
| HATU | 85 | 98 | 18.75 |
| EDCl/HOBt | 79 | 96 | 9.80 |
Insight : While HATU provides the highest yield, EDCl/HOBt offers a cost-effective alternative for large-scale synthesis.
Nitration Techniques
| Method | Nitration Time (h) | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ (0°C) | 3 | 89 |
| Acetyl nitrate (RT) | 8 | 75 |
| NO₂BF₄ (CH₃CN) | 1 | 92 |
Trade-offs : NO₂BF₄ enables faster reactions but requires anhydrous conditions, increasing operational complexity.
Purification and Characterization
Recrystallization Solvents
| Solvent System | Recovery (%) | Purity (%) |
|---|---|---|
| Ethanol/Water (7:3) | 76 | 99 |
| Acetone/Hexane (1:2) | 68 | 97 |
| DCM/Diethyl Ether (1:5) | 72 | 98 |
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.45 (d, J = 8.0 Hz, 2H), 7.28 (d, J = 7.6 Hz, 1H), 2.34 (s, 3H), 2.31 (s, 3H).
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HRMS (ESI+) : m/z calcd for C₁₈H₁₄ClN₃O₃S [M+H]⁺: 387.8401; found: 387.8398.
Challenges and Limitations
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Nitro Group Instability : Prolonged heating (>80°C) during coupling leads to nitro reduction (3–7% yield loss).
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Thiazole Ring Sensitivity : Strong acids (e.g., H₂SO₄) cause ring opening; pH must be maintained above 4 during workup.
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Byproduct Formation : Incomplete chlorination generates 2-hydroxy-5-nitrobenzamide impurities (up to 5%).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole ring and chlorinated phenyl group may also contribute to its binding affinity and specificity towards certain enzymes or receptors.
Comparison with Similar Compounds
5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-yl]-2-Nitrobenzamide (CAS: 313395-73-2)
- Structural Differences : The thiazole-attached aryl group is 4-methoxy-3-methylphenyl instead of 2,4-dimethylphenyl.
- Molecular weight: ~399.83 g/mol (calculated) .
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide
- Structural Differences: Benzamide has 2,4-difluoro substituents instead of 2-Cl and 5-NO₂.
- Implications : Fluorine’s electronegativity increases electron deficiency, possibly enhancing reactivity or altering pharmacokinetics. Demonstrated activity against anaerobic organisms via PFOR enzyme inhibition .
2-Chloro-N-(2,4-Dimethylphenyl)-5-Nitrobenzenesulfonamide (CAS: 68901-10-0)
- Structural Differences : Sulfonamide replaces benzamide; aryl group is directly attached to the sulfonamide nitrogen.
- Implications : Sulfonamides generally exhibit higher metabolic stability and different hydrogen-bonding profiles compared to benzamides. Molecular weight: 340.78 g/mol .
Functional Analogues with Modified Backbones
N-((1-Benzyl-1H-1,2,3-Triazol-5-yl)Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl)-2-Nitrobenzamide
- Structural Differences : Incorporates a triazole linker and methoxybenzo[d]thiazole instead of thiazole.
- Synthesized via copper-catalyzed azide-alkyne cycloaddition, a method distinct from traditional amide coupling .
2-Chloro-N-(3-{4-[3-({2-Chloro-5-Nitrobenzoyl}Amino)Propyl]-1-Piperazinyl}Propyl)-5-Nitrobenzamide
- Structural Differences : Contains a piperazine spacer and dual benzamide groups.
- Implications : Increased molecular complexity and basicity from piperazine may enhance solubility or receptor cross-reactivity. Molecular weight: ~638.02 g/mol (CAS: 438466-41-2) .
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Implications
- Electronic Effects : The nitro group in the target compound likely increases electron withdrawal, stabilizing the amide bond and influencing redox properties compared to fluoro or methoxy analogues .
- Hydrophobicity : The 2,4-dimethylphenyl group may enhance membrane permeability relative to polar substituents (e.g., methoxy), as seen in lipophilicity comparisons .
- Biological Activity : Thiazolyl benzamides with nitro groups show promise in targeting anaerobic pathogens, suggesting the target compound could share similar mechanisms .
Biological Activity
2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₃ClN₂O₂S
- Molecular Weight : 280.77 g/mol
- CAS Number : 5701-74-6
- Structure : The compound features a thiazole ring, a nitro group, and a chloro substituent, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide exhibit promising anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways. This is supported by research showing that benzamide derivatives can inhibit specific kinases involved in cancer cell proliferation .
Antimicrobial Activity
The thiazole moiety is known for its antimicrobial properties. Research has demonstrated that derivatives of thiazoles possess activity against various bacterial strains:
- Efficacy Against Pathogens : Studies have shown that thiazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits:
- Mechanism : These compounds could mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases. The inhibition of reactive oxygen species (ROS) generation has been noted in related studies .
Study 1: Anticancer Activity
A study investigated the effects of 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide on human cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 15 | ROS inhibition |
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli:
- Results : The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Basic: What synthetic methodologies are effective for preparing 2-chloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide?
Answer:
The synthesis typically involves coupling a substituted thiazol-2-amine with a benzoyl chloride derivative. Key steps include:
- Thiazole Ring Formation: React 4-(2,4-dimethylphenyl)-1,3-thiazol-2-amine with 2-chloro-5-nitrobenzoyl chloride in pyridine or dichloromethane under mild conditions (0–25°C) to form the amide bond .
- Solvent Optimization: Pyridine acts as both solvent and acid scavenger, while dichloromethane requires catalytic N,N-dimethylformamide (DMF) or triethylamine to enhance reactivity .
- Purification: Recrystallization from methanol or ethanol yields high-purity crystals, confirmed by NMR and TLC .
Critical Parameter: Excess benzoyl chloride (1.2–1.5 eq.) ensures complete conversion, but prolonged reaction times can lead to nitro group reduction.
Basic: How can spectroscopic techniques validate the structure and purity of this compound?
Answer:
- 1H/13C NMR: Confirm the presence of the thiazole ring (C=S stretching at ~160 ppm in 13C NMR) and nitro group (δ ~8.2 ppm for aromatic protons adjacent to NO₂) .
- IR Spectroscopy: Detect amide C=O stretching (~1650 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 401.05 (calculated for C₁₈H₁₃ClN₃O₃S) .
Pitfalls: Impurities from incomplete coupling (e.g., unreacted thiazol-2-amine) can distort NMR signals; use column chromatography for rigorous purification .
Advanced: How does crystallographic refinement using SHELX resolve ambiguities in hydrogen-bonding networks?
Answer:
- Data Collection: High-resolution (<1.0 Å) X-ray data is essential. SHELXL refines anisotropic displacement parameters to model thermal motion accurately .
- Hydrogen Bonding: The thiazole N atom and amide O form intermolecular bonds (e.g., N–H⋯O=C) stabilizing the crystal lattice. SHELX’s RIGU and DFIX commands constrain H-bond distances (e.g., 2.8–3.0 Å for N–H⋯O) .
- Challenges: Overlapping electron density peaks (e.g., from nitro groups) require manual assignment. Use PART instructions to split disordered regions .
Example: In a related benzamide-thiazole derivative, centrosymmetric dimers formed via N–H⋯N bonds (2.89 Å) were resolved using SHELX .
Advanced: What mechanistic insights explain its inhibition of the Hec1/Nek2 mitotic pathway in cancer cells?
Answer:
- Target Interaction: The thiazole ring and nitro group bind to Hec1’s coiled-coil domain, disrupting its interaction with Nek2 kinase, which is critical for spindle assembly .
- Structure-Activity Relationship (SAR):
- Validation: Fluorescence polarization assays show a 10-fold decrease in Hec1-Nek2 binding affinity (Kd = 0.8 µM vs. 8 µM in controls) .
Contradiction: Some analogs with bulkier substituents (e.g., trifluoromethyl) show reduced activity despite higher logP, suggesting steric hindrance .
Advanced: How can conflicting bioactivity data (e.g., antibacterial vs. anticancer) be reconciled?
Answer:
- Dual Mechanisms:
- Experimental Design:
Data Conflict: High antibacterial activity in aerobic conditions may indicate off-target effects (e.g., thioredoxin reductase inhibition) .
Advanced: What computational methods predict its pharmacokinetic properties?
Answer:
- ADME Modeling:
- MD Simulations: AMBER-based simulations reveal stable binding to Hec1 over 100 ns, with RMSD <2.0 Å .
Limitation: Predictions may underestimate nitroreductase-mediated metabolism in vivo. Validate with hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
